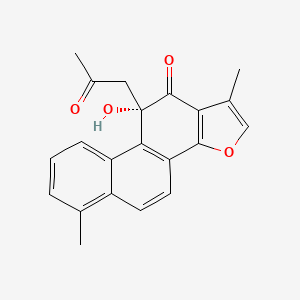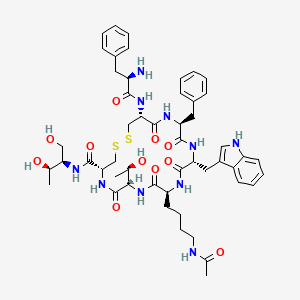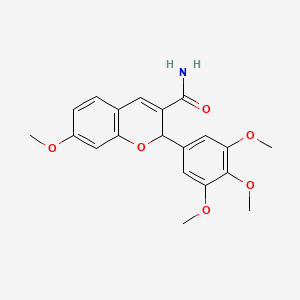
Tnf-|A-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tnf-|A-IN-13 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is primarily known for its role as an inhibitor of tumor necrosis factor alpha (TNF-α), a cytokine involved in systemic inflammation and implicated in various autoimmune diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tnf-|A-IN-13 typically involves multiple steps, including the preparation of intermediates and the final coupling reactions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. Quality control measures are crucial to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tnf-|A-IN-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols .
Applications De Recherche Scientifique
Tnf-|A-IN-13 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in inhibiting TNF-α, which is crucial in inflammatory responses.
Medicine: Potential therapeutic agent for treating autoimmune diseases such as rheumatoid arthritis and Crohn’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mécanisme D'action
Tnf-|A-IN-13 exerts its effects by inhibiting the activity of TNF-α. It binds to the TNF-α molecule, preventing it from interacting with its receptors on the surface of immune cells. This inhibition disrupts the signaling pathways that lead to inflammation and immune responses . The primary molecular targets include TNF-α receptors, and the pathways involved are the NF-κB and MAPK signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Infliximab: A monoclonal antibody that also targets TNF-α.
Adalimumab: Another monoclonal antibody used to inhibit TNF-α.
Etanercept: A fusion protein that acts as a TNF-α inhibitor.
Uniqueness
Tnf-|A-IN-13 is unique in its specific binding affinity and inhibitory potency against TNF-α. Unlike some other inhibitors, it may offer a different pharmacokinetic profile and potentially fewer side effects .
Conclusion
This compound is a promising compound with significant potential in the treatment of inflammatory and autoimmune diseases. Its unique properties and mechanisms of action make it a valuable subject of ongoing research and development.
Propriétés
Formule moléculaire |
C20H21NO6 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
7-methoxy-2-(3,4,5-trimethoxyphenyl)-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C20H21NO6/c1-23-13-6-5-11-7-14(20(21)22)18(27-15(11)10-13)12-8-16(24-2)19(26-4)17(9-12)25-3/h5-10,18H,1-4H3,(H2,21,22) |
Clé InChI |
JBCINNWQBPJWRZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C(O2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)
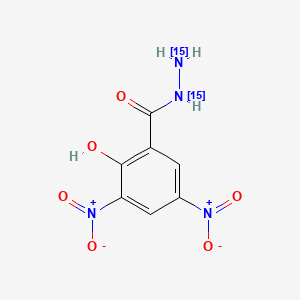
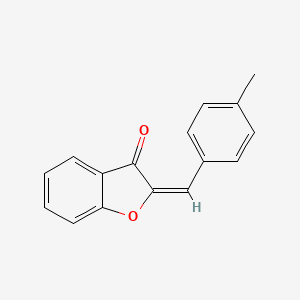
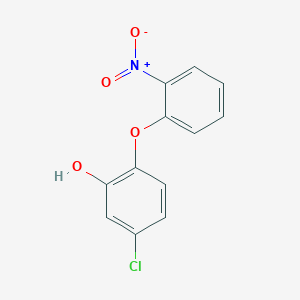
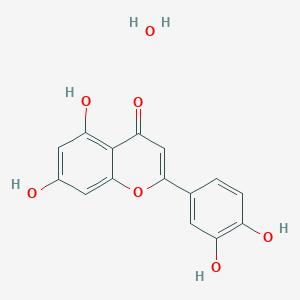
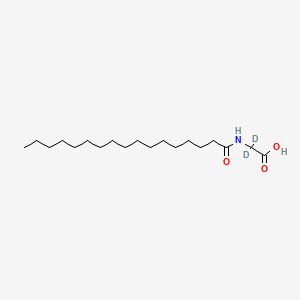
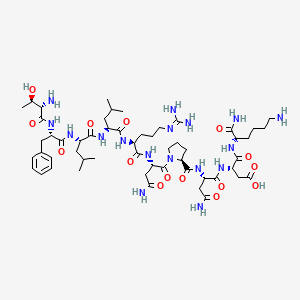
![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
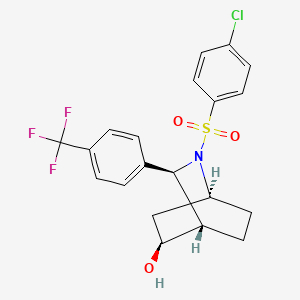
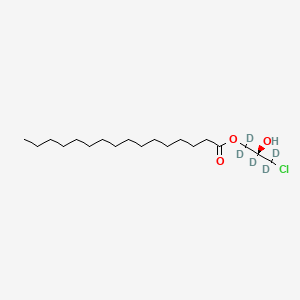
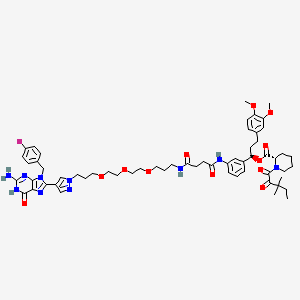
![methyl (1S,3R)-1-[4-[4-[13-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]tridecyl]piperazine-1-carbonyl]phenyl]-2-propanoyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B12379838.png)
